
Propan-2-yl 11-(trichlorosilyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 11-(trichlorosilyl)undecanoate: is a chemical compound known for its unique structure and properties It consists of a propan-2-yl group attached to an 11-(trichlorosilyl)undecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 11-(trichlorosilyl)undecanoate typically involves the reaction of undecanoic acid with trichlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also require the use of a solvent, such as toluene or hexane, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 11-(trichlorosilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl group to a silane group.
Substitution: The trichlorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propan-2-yl 11-(trichlorosilyl)undecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 11-(trichlorosilyl)undecanoate involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of surfaces and biomolecules. The propan-2-yl group provides hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and hydrophobic surfaces.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): Used in the production of high-purity silicon.
Silicon tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Used as a precursor for silicon-based ceramics.
Uniqueness: Propan-2-yl 11-(trichlorosilyl)undecanoate is unique due to its combination of a trichlorosilyl group with a long aliphatic chain, providing both reactivity and hydrophobic properties. This makes it particularly useful in applications requiring surface modification and interaction with hydrophobic environments.
Properties
CAS No. |
820239-07-4 |
|---|---|
Molecular Formula |
C14H27Cl3O2Si |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
propan-2-yl 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C14H27Cl3O2Si/c1-13(2)19-14(18)11-9-7-5-3-4-6-8-10-12-20(15,16)17/h13H,3-12H2,1-2H3 |
InChI Key |
DIPGADOCOGJKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


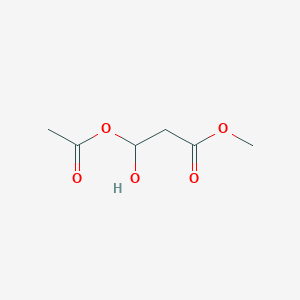
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

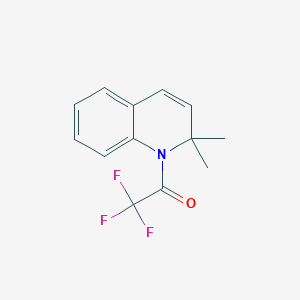
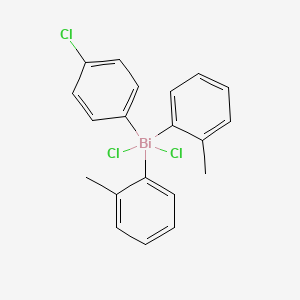
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
phosphanium bromide](/img/structure/B14206789.png)
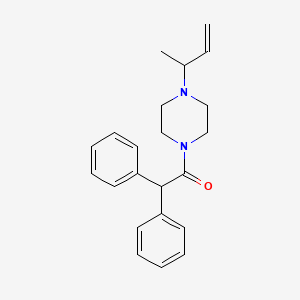
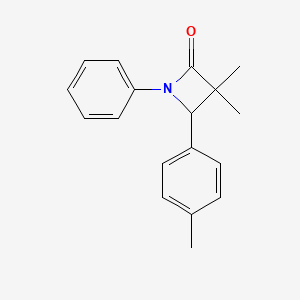
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

